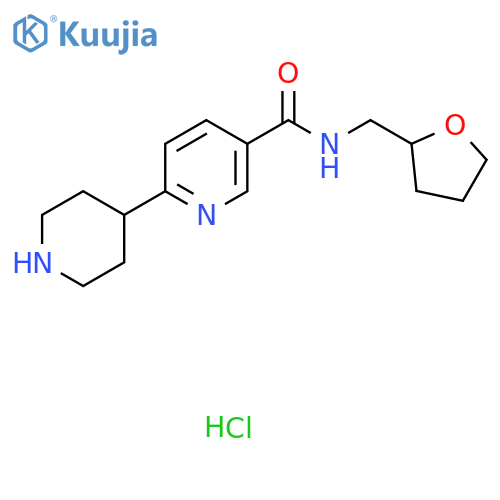

Cas no 1361115-88-9 (N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride)

1361115-88-9 structure

商品名:N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride

CAS番号:1361115-88-9

MF:C16H24ClN3O2

メガワット:325.833662986755

MDL:MFCD21605957

CID:4697027

N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride

- 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride

- N-(oxolan-2-ylmethyl)-6-(piperidin-4-yl)pyridine-3-carboxamide hydrochloride

- N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride

-

- MDL: MFCD21605957

- インチ: 1S/C16H23N3O2.ClH/c20-16(19-11-14-2-1-9-21-14)13-3-4-15(18-10-13)12-5-7-17-8-6-12;/h3-4,10,12,14,17H,1-2,5-9,11H2,(H,19,20);1H

- InChIKey: CKIHUAGHWRGZIE-UHFFFAOYSA-N

- ほほえんだ: Cl.O1CCCC1CNC(C1=CN=C(C=C1)C1CCNCC1)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 344

- トポロジー分子極性表面積: 63.2

N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500680-1g |

6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamidehydrochloride |

1361115-88-9 | 97% | 1g |

$532 | 2023-02-18 | |

| Matrix Scientific | 067695-250mg |

1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride |

1361115-88-9 | 250mg |

$310.00 | 2023-09-08 |

N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1361115-88-9 (N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1361115-88-9)N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride

清らかである:99%

はかる:1g

価格 ($):489.0